molecular formula C18H17N3O3 B1669495 1,5-Naphthyridine-3-carboxamide, 6-ethoxy-1,4-dihydro-4-oxo-N-(phenylmethyl)- CAS No. 220860-50-4

1,5-Naphthyridine-3-carboxamide, 6-ethoxy-1,4-dihydro-4-oxo-N-(phenylmethyl)-

Cat. No. B1669495
CAS RN: 220860-50-4
M. Wt: 323.3 g/mol
InChI Key: DGFVZQGXKQCQGK-UHFFFAOYSA-N
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Description

CP 457920, also known as N-Benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide, is a chemical compound with the molecular formula C18H17N3O3. It is a selective α5 gamma-aminobutyric acid type A receptor inverse agonist. This compound was initially developed for the treatment of vascular dementia but was later discontinued from clinical studies .

Preparation Methods

The synthesis of CP 457920 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CP 457920 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

CP 457920 exerts its effects by selectively binding to the α5 subunit of gamma-aminobutyric acid type A receptors. This binding results in an inverse agonist effect, reducing the activity of these receptors. The molecular targets involved include the α5 subunit of gamma-aminobutyric acid type A receptors, which play a role in modulating inhibitory neurotransmission in the brain.

Comparison with Similar Compounds

CP 457920 can be compared with other similar compounds, such as:

    N-Benzyl-6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-Benzyl-6-propoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide: Similar structure but with a propoxy group instead of an ethoxy group.

    N-Benzyl-6-butoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide: Similar structure but with a butoxy group instead of an ethoxy group

The uniqueness of CP 457920 lies in its selective binding to the α5 subunit of gamma-aminobutyric acid type A receptors, which distinguishes it from other compounds with different substituents on the naphthyridine core.

properties

IUPAC Name

N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-24-15-9-8-14-16(21-15)17(22)13(11-19-14)18(23)20-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVZQGXKQCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047254
Record name CP-457920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220860-50-4
Record name CP-457920
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220860504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-457920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-457920
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13BME2F602
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-Naphthyridine-3-carboxamide, 6-ethoxy-1,4-dihydro-4-oxo-N-(phenylmethyl)-
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1,5-Naphthyridine-3-carboxamide, 6-ethoxy-1,4-dihydro-4-oxo-N-(phenylmethyl)-
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1,5-Naphthyridine-3-carboxamide, 6-ethoxy-1,4-dihydro-4-oxo-N-(phenylmethyl)-
Reactant of Route 6
1,5-Naphthyridine-3-carboxamide, 6-ethoxy-1,4-dihydro-4-oxo-N-(phenylmethyl)-

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